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Compound of Interest

Compound Name:
4-(4-Bromophenyl)-6-chloro-2-

methylpyrimidine

CAS No.: 1354762-57-4

Cat. No.: B1466901

Get Quote

The pyrimidine core is a privileged scaffold in pharmaceutical sciences, forming the backbone

of numerous FDA-approved drugs.[1] Within this important class of heterocycles, 4-(4-
Bromophenyl)-6-chloro-2-methylpyrimidine stands out as a particularly valuable and

versatile synthetic intermediate. Its structure is strategically trifunctional, offering three distinct

points for chemical modification:

C6-Chloro Group: An excellent leaving group, highly susceptible to nucleophilic aromatic

substitution (SNAr).

C4-Bromophenyl Group: A classic handle for transition-metal-catalyzed cross-coupling

reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

C2-Methyl Group: A site for potential functionalization or a modulator of the scaffold's steric

and electronic properties.

This orthogonal reactivity allows for a controlled, stepwise elaboration of the molecule, enabling

the rapid generation of diverse compound libraries. Such capabilities are essential in modern
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drug discovery, where the efficient exploration of chemical space is paramount for identifying

novel therapeutic agents.[2] This guide provides the foundational knowledge and practical

protocols to leverage the full synthetic potential of this compound.

Core Physicochemical Properties
A precise understanding of the compound's physical and chemical characteristics is

fundamental for its effective use in a laboratory setting, from reaction design to purification and

storage.

Data Summary Table
Property Value Reference

CAS Number 499785-50-1 [2]

Molecular Formula C₁₁H₈BrClN₂ [3]

Molecular Weight 283.55 g/mol [3]

Appearance White to off-white solid/powder [4]

Melting Point 138-142 °C Supplier Data

Solubility

Soluble in Dichloromethane,

Chloroform, Ethyl Acetate.

Insoluble in water.

General Laboratory

Knowledge

Topological Polar Surface Area 25.8 Å² [3]

Hydrogen Bond Acceptor

Count
2 [3]

Chemical Structure Diagram
Caption: Chemical structure of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Validated Synthesis and Purification Protocol
The synthesis of this target molecule is reliably achieved through a well-established three-step

sequence starting from commercially available materials. This protocol is designed for

reproducibility and scalability.
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Synthetic Workflow Diagram

Starting Materials

Intermediates
4-Bromoacetophenone

Base (e.g., NaOEt)

 Step 1:
 Condensation 

Ethyl Acetoacetate

 Step 1:
 Condensation 

Diketone Intermediate

Acetamidine HCl

 Step 2:
 Cyclization 

4-(4-Bromophenyl)-2-methyl-
pyrimidin-6-ol

POCl₃ (Chlorinating Agent)

 Step 3:
 Chlorination 4-(4-Bromophenyl)-6-chloro-

2-methylpyrimidine

 Step 1:
 Condensation 

 Step 2:
 Cyclization 

 Step 3:
 Chlorination 

Click to download full resolution via product page

Caption: A validated three-step workflow for the synthesis of the title compound.

Detailed Experimental Methodology
Step 1: Condensation to form 1-(4-bromophenyl)butane-1,3-dione

Causality: This initial Claisen-type condensation constructs the β-diketone backbone

required for subsequent cyclization. A strong base like sodium ethoxide is used to

deprotonate the α-carbon of ethyl acetoacetate, generating a nucleophilic enolate that

attacks the carbonyl of 4-bromoacetophenone.

Protocol:

Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask

under an inert atmosphere (N₂ or Ar).

To this solution, add 4-bromoacetophenone (1.0 eq) followed by the dropwise addition of

ethyl acetoacetate (1.05 eq) while maintaining the temperature below 30 °C.

Stir the resulting mixture at room temperature for 12-18 hours. Monitor reaction completion

via Thin Layer Chromatography (TLC).
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Once complete, pour the reaction mixture into ice-cold water and acidify to pH 5-6 with

dilute HCl.

Extract the aqueous layer with ethyl acetate (3x volume).

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure to yield the crude diketone intermediate, which can

be used in the next step without further purification.

Step 2: Cyclization to form 4-(4-Bromophenyl)-2-methylpyrimidin-6-ol

Causality: This is the critical ring-forming step. The synthesized β-diketone undergoes a

cyclocondensation reaction with acetamidine. The amidine provides the N-C-N fragment,

with the C-methyl group becoming the 2-methyl substituent on the final pyrimidine ring.

Protocol:

Dissolve the crude diketone intermediate (1.0 eq) in absolute ethanol.

Add acetamidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or potassium

carbonate (2.5 eq).

Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC.

Cool the reaction to room temperature and reduce the solvent volume by approximately

half under reduced pressure.

Pour the concentrated mixture into cold water. The product will precipitate.

Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield

the pyrimidinol intermediate.

Step 3: Chlorination to yield 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Causality: The hydroxyl group of the pyrimidinol tautomer is a poor leaving group. It must be

converted to a chloro group to enable subsequent SNAr and cross-coupling reactions.

Phosphorus oxychloride (POCl₃) is the standard, highly effective reagent for this

transformation.
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Protocol:

In a fume hood, carefully add the dry pyrimidinol intermediate (1.0 eq) to an excess of

phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C with stirring.

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added to

facilitate the reaction.

Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should become a

clear solution.

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice

with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of

sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

The final product precipitates as a solid. Filter, wash extensively with water, and dry under

vacuum.

Purification Protocol
The crude product can be purified by recrystallization from an appropriate solvent, typically

ethanol or isopropanol, to yield the final product as a white to off-white crystalline solid with

high purity (>98% by HPLC).

Reactivity and Strategic Applications
The synthetic power of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine stems from the

differential reactivity of its two halogen atoms, allowing for selective, stepwise functionalization.

Orthogonal Reactivity Pathways
Caption: Orthogonal reactivity enables selective functionalization of the scaffold.

Typically, the C6-chloro position is addressed first via nucleophilic substitution, as this reaction

proceeds under milder conditions than the palladium-catalyzed cross-coupling required to
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functionalize the C4-bromophenyl moiety. This predictable reactivity is a significant advantage

in multi-step synthetic campaigns.

Application in Drug Discovery: Kinase Inhibitor
Scaffolds
This pyrimidine derivative is a prevalent starting material for the synthesis of kinase inhibitors.

The pyrimidine core can effectively mimic the adenine of ATP, forming hydrogen bonds with the

"hinge region" of the kinase active site.

The C6 position, after substitution with a suitable amine, often serves as the primary hinge-

binding element.

The C4-phenyl group extends into the solvent-exposed region or a deeper hydrophobic

pocket of the enzyme. The bromo-substituent allows for Suzuki or other coupling reactions to

install larger, more complex functionalities designed to enhance potency and selectivity for

the target kinase.[5]

Safety and Handling
Hazard Classifications: This compound is classified as an irritant. It may cause skin, eye, and

respiratory irritation.[4][6] It is also harmful if swallowed.[7]

Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g.,

nitrile), safety glasses with side shields, and a lab coat.[7] Avoid creating dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

strong oxidizing agents.[6]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before

handling this compound.[4][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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